Stereospecific Binding Affinity: (R,R)-MK 287 vs. Racemate and Enantiomer
(R,R)-MK 287 exhibits high stereospecificity at the PAF receptor. The racemate, L-668,750, shows reduced potency, and the enantiomer, L-680,574, is 20-fold less potent than (R,R)-MK 287 in inhibiting [3H]C18-PAF binding to human platelet membranes [1]. This demonstrates that the (R,R) stereochemistry is essential for optimal receptor interaction, a property not shared by other stereoisomers.
| Evidence Dimension | Inhibition of [3H]C18-PAF binding to human platelets |
|---|---|
| Target Compound Data | Ki = 6.1 ± 1.5 nM |
| Comparator Or Baseline | Enantiomer L-680,574 (20-fold less potent) |
| Quantified Difference | 20-fold decrease in potency |
| Conditions | Human platelet membrane binding assay |
Why This Matters
This quantifies the functional penalty of using an incorrect stereoisomer, directly impacting experimental design and procurement decisions for studies requiring high-affinity PAF receptor blockade.
- [1] Hwang SB, Lam MH, Szalkowski D, et al. MK 287: a potent, specific, and orally active receptor antagonist of platelet-activating factor. J Lipid Mediat. 1993 Jun;7(2):115-34. PMID: 8400114. View Source
